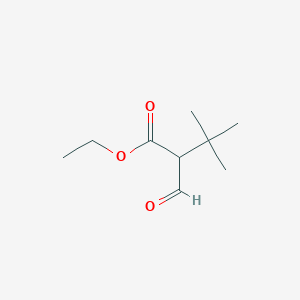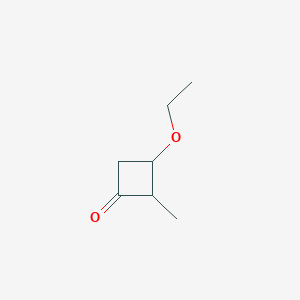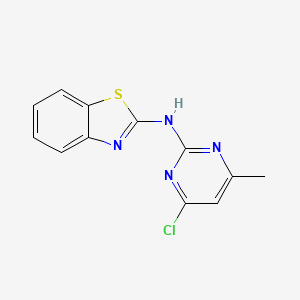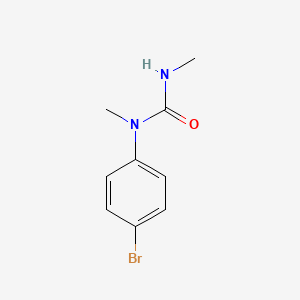![molecular formula C6H14Cl2N2 B13906305 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the production of the compound in significant quantities . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for cost-effectiveness and yield. This may involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere, mimicking the structure of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its incorporation into drug molecules to improve their efficacy and stability.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride is unique due to its bicyclic structure, which provides distinct physicochemical properties compared to other similar compounds. Some similar compounds include:
Bicyclo[3.1.1]heptane derivatives: These compounds share the same core structure but may have different functional groups.
Piperidine analogs: These compounds have a similar nitrogen-containing ring but differ in their overall structure and properties
Properties
Molecular Formula |
C6H14Cl2N2 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
3-azabicyclo[3.1.1]heptan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c7-6-1-5(2-6)3-8-4-6;;/h5,8H,1-4,7H2;2*1H |
InChI Key |
PRUAOXGNFKCGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CNC2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

![Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13906278.png)



